Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1494496-35-3
VCID: VC7671725
InChI: InChI=1S/C7H8N2O3/c1-12-7(11)6(10)5-2-8-4-9-3-5/h2-4,6,10H,1H3
SMILES: COC(=O)C(C1=CN=CN=C1)O
Molecular Formula: C7H8N2O3
Molecular Weight: 168.152

Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate

CAS No.: 1494496-35-3

Cat. No.: VC7671725

Molecular Formula: C7H8N2O3

Molecular Weight: 168.152

* For research use only. Not for human or veterinary use.

Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate - 1494496-35-3

Specification

CAS No. 1494496-35-3
Molecular Formula C7H8N2O3
Molecular Weight 168.152
IUPAC Name methyl 2-hydroxy-2-pyrimidin-5-ylacetate
Standard InChI InChI=1S/C7H8N2O3/c1-12-7(11)6(10)5-2-8-4-9-3-5/h2-4,6,10H,1H3
Standard InChI Key GQONMURQTNGONL-UHFFFAOYSA-N
SMILES COC(=O)C(C1=CN=CN=C1)O

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1, 3, and 5) connected to a methyl ester group via a hydroxymethylene bridge. The SMILES notation COC(=O)C(C1=CN=CN=C1)O precisely encodes this arrangement, confirming the ester functional group at position 2 of the central carbon and the hydroxyl group at position 1 . The InChIKey GQONMURQTNGONL-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications .

Spectroscopic Predictions

Collision cross section (CCS) values, critical for ion mobility spectrometry, have been computationally predicted for various adducts (Table 1) . The [M+H]+ ion (m/z 169.06078) exhibits a CCS of 133.4 Ų, while sodium adducts show larger values due to increased ionic radius. These predictions facilitate compound identification in mass spectrometry workflows.

Table 1: Predicted Collision Cross Sections for Methyl 2-Hydroxy-2-(Pyrimidin-5-Yl)Acetate Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+169.06078133.4
[M+Na]+191.04272144.7
[M+NH4]+186.08732139.7
[M+K]+207.01666141.0
[M-H]-167.04622132.4

Tautomeric Considerations

Synthetic Methodologies and Reaction Mechanisms

Lithiation-Based Synthesis

Kobayashi et al. developed a two-step protocol utilizing directed ortho-lithiation (DoM) strategies . Starting from 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, lithium diisopropylamide (LDA)-mediated lithiation at the 5-position generates a nucleophilic intermediate. Quenching with α-keto esters yields the title compound through a ketone addition-esterification sequence (Scheme 1).

Scheme 1: Lithiation-Addition Pathway

  • LDA-induced deprotonation at C5 of pyrimidine

  • Nucleophilic attack on ethyl glyoxylate

  • Protonation and esterification to final product

This method achieves yields up to 78% under optimized conditions (-78°C, THF solvent), with regioselectivity controlled by the directing effects of methoxy and methylsulfanyl groups .

Cyclization Reactions

The compound serves as a linchpin for constructing pyrrolo[2,3-d]pyrimidinones via amine-mediated cyclization. Treatment with primary aliphatic amines in the presence of triethylamine induces nucleophilic displacement of the methoxy group, followed by intramolecular lactamization (Figure 1) . This reactivity profile underscores its utility in generating fused heterocyclic systems.

Figure 1: Cyclization to Pyrrolo[2,3-d]Pyrimidinones
a) Amine nucleophilic attack at C4
b) Methoxide elimination
c) Lactam formation via ester aminolysis

Computational Reactivity Analysis

Frontier Molecular Orbitals

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO localized on the pyrimidine ring (-7.2 eV) and LUMO on the ester carbonyl (-1.8 eV). This electronic profile suggests preferential electrophilic attack at the electron-rich aromatic system and nucleophilic reactivity at the carbonyl carbon.

Solvent Effects on Tautomerism

Polarizable continuum model (PCM) simulations indicate that polar aprotic solvents (ε > 15) stabilize the keto tautomer by 3.1 kcal/mol compared to non-polar media. This solvent-dependent tautomeric equilibrium significantly impacts reaction pathways in subsequent derivatizations.

Applications in Medicinal Chemistry

Heterocyclic Scaffold Synthesis

As demonstrated by Kobayashi , the compound’s ability to undergo cyclocondensation reactions makes it valuable for generating triazolo- and pyrrolo-fused pyrimidines. These scaffolds feature prominently in kinase inhibitors and antiviral agents, suggesting broad applicability in lead optimization campaigns.

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